2-Cyclohexyl-1-phenylquinazolin-4(1H)-one: Structural & Synthetic Guide
This guide provides an in-depth technical analysis of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one , a specific derivative of the privileged quinazolinone scaffold. This molecule is primarily recognized for its pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one , a specific derivative of the privileged quinazolinone scaffold. This molecule is primarily recognized for its pharmacological potential as a non-steroidal anti-inflammatory agent (NSAID) and its structural role in Structure-Activity Relationship (SAR) studies of 1,2-disubstituted quinazolinones.
Chemical Identity & Structural Analysis
The molecule 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one represents a specific substitution pattern on the quinazolin-4-one core, distinct from the more common 2,3-disubstituted derivatives.
The structure features a fused benzene-pyrimidine bicyclic system. The defining characteristic of this derivative is the substitution at the
position, which locks the tautomeric equilibrium and prevents the formation of the 3H-tautomer common in unsubstituted quinazolinones.
Steric Considerations: The
-phenyl ring is typically twisted out of the plane of the quinazolinone core due to steric clash with the peri-hydrogen at and the carbonyl at (though the carbonyl is distal, the substituent interacts with the phenyl). The -cyclohexyl group adds significant steric bulk and lipophilicity, influencing the molecule's binding affinity to hydrophobic pockets (e.g., COX enzymes).
Visualizing the Structure (DOT Diagram)
Figure 1: Structural topology of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, highlighting key substitution points and steric interactions.
Synthesis Protocols
The synthesis of 1,2-disubstituted quinazolinones requires specific strategies to ensure regioselectivity at the
position. The most authoritative method, established by Ozaki et al. (1985) , utilizes -phenylanthranilamide as the key precursor.
Primary Synthetic Route: Cyclization of Anthranilamides
This pathway avoids the ambiguity of
vs. alkylation by installing the -phenyl group early in the sequence.
Reagents:
Starting Material:
-Phenylanthranilic acid.
Activation: Thionyl chloride (
) or mixed anhydride.
Amidation: Ammonia (
) or Ammonium Carbonate.
Acylation: Cyclohexanecarbonyl chloride.
Cyclization: Heat/Dehydration (often in pyridine or acetic anhydride).
Step-by-Step Methodology:
Preparation of N-Phenylanthranilamide:
React
-phenylanthranilic acid with (Reflux, 2h) to form the acid chloride.
Treat the crude acid chloride with aqueous ammonia at
to yield -phenylanthranilamide.
Checkpoint: Verify product by IR (Amide bands at ~3400, 1660
).
Acylation (The Critical Step):
Dissolve
-phenylanthranilamide (1.0 eq) in dry Pyridine or DCM/TEA.
Add Cyclohexanecarbonyl chloride (1.1 eq) dropwise at
The intermediate is often cyclized in situ or by refluxing in acetic acid/acetic anhydride or using a dehydrating agent like
(careful with -phenyl stability).
Preferred Method (Ozaki): Thermal cyclization or base-catalyzed cyclization (NaOH/EtOH) if the amide is stable.
Yield: 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one precipitates as a solid.
Synthetic Workflow Diagram (DOT)
Figure 2: Step-wise synthesis of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one via the anthranilamide route.
Pharmacological Profile & SAR
The 1-phenyl-2-alkylquinazolin-4(1H)-one class was extensively investigated for non-steroidal anti-inflammatory (NSAID) activity.
Mechanism of Action
Based on the structural class (Ozaki Series), this molecule functions primarily through the inhibition of inflammatory mediators:
Target: Cyclooxygenase (COX) inhibition and/or suppression of edema formation.
Efficacy: In the carrageenan-induced paw edema assay (standard inflammation model), 1-phenyl-2-substituted quinazolinones showed significant activity.
Structure-Activity Relationship (SAR)
The nature of the substituent at
is critical for potency and bioavailability.
Substituent ()
Potency (Edema Inhibition)
Solubility
Notes
Isopropyl
High (Optimal)
Moderate
Best balance of steric/lipophilic properties.
Cyclopropyl
High
Good
Compact lipophilicity.
Cyclohexyl
Moderate/Low
Low
Increased steric bulk reduces potency compared to isopropyl; solubility issues often reported.
Methyl
Low
High
Insufficient lipophilic interaction.
Key Insight: While the cyclohexyl derivative is active, the isopropyl analog is generally cited as the lead compound in this series due to a better fit within the hydrophobic pocket of the target enzyme (likely COX-2 or related inflammatory pathway proteins). The cyclohexyl group's bulk may cause steric clashes that slightly reduce binding affinity compared to the isopropyl group.
Physical Properties & Characterization
For researchers handling this compound, the following physicochemical properties are relevant:
Appearance: White to off-white crystalline solid.
Solubility:
High: DMSO, DMF, Chloroform.
Moderate: Ethanol, Methanol (hot).
Low/Insoluble: Water.
Melting Point: Typically high (
), characteristic of the fused heterocyclic system.
Spectral Markers (NMR):
NMR:
Cyclohexyl protons: Multiplets in the 1.0–2.5 ppm range.
Phenyl protons (
): Multiplet at 7.2–7.6 ppm.
Quinazolinone core (
): Multiplets at 7.4–8.3 ppm (distinct doublet for at ~8.2 ppm due to carbonyl deshielding).
References
Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985).[1] Studies on 4(1H)-quinazolinones.[1][2][3][4][5] 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568–576.[1]
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2020). Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. Universal Journal of Pharmaceutical Research.
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and 1,2-disubstituted quinazolin-4(1H)-ones. Tetrahedron. (General synthetic methodology reference).
Application Note: N-Arylation Techniques for Quinazolin-4(1H)-one Precursors
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the precision engineering of the quinazolin-4(3H)-one scaffold. Executive Summary & Mechanistic Challenges Th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the precision engineering of the quinazolin-4(3H)-one scaffold.
Executive Summary & Mechanistic Challenges
The quinazolin-4(3H)-one moiety is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and anticancer agents. While the scaffold is often denoted as quinazolin-4(1H)-one , it predominantly exists as the 3H-tautomer (lactam) in the ground state.
The Core Challenge: Regioselectivity (N3 vs. O4 vs. N1)
Direct arylation of the quinazolinone core is complicated by ambident nucleophilicity.
Thermodynamic Control (N3): The N3-lactam nitrogen is the preferred site for arylation under soft-nucleophile/soft-electrophile conditions (e.g., Chan-Lam).
Kinetic/Hard Control (O4): Reaction with hard electrophiles or under specific basic conditions can lead to O-arylation (forming quinazolinyl ethers), which is often undesirable.
N1-Arylation: Rare, usually observed only when N3 is blocked or in specific fused systems.
This guide details three distinct "N-arylation" strategies, categorized by the stage of synthesis:
Direct N3-Arylation: Late-stage functionalization of the pre-formed ring.
De Novo Cascade: Constructing the ring with the N-aryl bond already formed (Precursor Arylation).
C4-Amination (Functional Switching): Converting the lactam to 4-anilinoquinazolines (EGFR-inhibitor style).
Decision Matrix: Selecting the Right Methodology
Figure 1: Strategic decision tree for selecting the optimal N-arylation pathway based on substrate availability and target chemotype.
Protocol 1: Direct N3-Arylation via Chan-Lam Coupling
Best For: Late-stage diversification of drug leads; avoiding harsh temperatures.
Mechanism: Oxidative cross-coupling using copper(II) and aryl boronic acids. This method leverages the "soft" nature of the copper species to favor N3 over O-arylation.
Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Oxidant: Atmospheric Air (Open flask) or O₂ balloon
Step-by-Step Methodology
Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the quinazolin-4(3H)-one (1.0 mmol), aryl boronic acid (2.0 mmol), and Cu(OAc)₂ (0.1 mmol).
Solvate: Add DCM (5 mL) and Pyridine (2.0 mmol). Note: Pyridine acts as both ligand and base.
Activation: Stir the reaction vigorously open to the air (or attach an O₂ balloon for faster kinetics) at room temperature (25°C).
Monitoring: Monitor via TLC/LC-MS. Reaction typically completes in 12–24 hours.
Pro-Tip: If conversion stalls, add 4Å molecular sieves to scavenge water generated during the boronic acid condensation.
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).
Mechanistic Insight: The reaction proceeds via a Cu(II)-Cu(III) catalytic cycle. The N3-nitrogen coordinates to Cu(II), followed by transmetallation with the boronic acid and reductive elimination from a high-valent Cu(III) species to form the C-N bond.
Protocol 2: Copper-Catalyzed Cascade (De Novo Synthesis)
Best For: Large-scale synthesis; building the core from cheap precursors (2-halobenzamides).
Mechanism: A tandem Ullmann-type N-arylation followed by intramolecular condensation.
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.
Base: K₂CO₃ (2.0 equiv).
Solvent: DMF or DMSO.
Step-by-Step Methodology
Preparation: In a sealed tube, combine 2-iodobenzamide (1.0 mmol), the amine partner (1.2 mmol), CuI (19 mg), L-Proline (23 mg), and K₂CO₃ (276 mg).
Inertion: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen can poison the Ullmann coupling step.
Reaction: Add dry DMF (3 mL) and heat to 110°C for 18–24 hours.
Cascade:
Step A: Intermolecular N-arylation of the amide nitrogen occurs first.
Step B: In situ cyclization (condensation) follows to close the pyrimidine ring.
Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash organic layer with brine to remove DMF.
Protocol 3: C4-Amination (The "Gefitinib" Route)
Best For: Synthesizing EGFR-inhibitor type drugs (4-anilinoquinazolines).
Context: Technically an SNAr reaction, this is the industry standard for "N-arylating" the C4 position.
Activator: SOCl₂ (Thionyl Chloride) or POCl₃ (Phosphorus Oxychloride).
Nucleophile: Substituted Aniline.
Step-by-Step Methodology
Chlorination: Reflux quinazolin-4(3H)-one in neat POCl₃ (5–10 equiv) with a catalytic drop of DMF for 3 hours.
Isolation: Evaporate excess POCl₃ under reduced pressure. Aazeotrope with toluene to remove traces. This yields the reactive intermediate 4-chloroquinazoline .
SNAr Coupling: Dissolve the crude 4-chloroquinazoline in Isopropanol (iPrOH).
Addition: Add the aniline (1.1 equiv).
Reaction: Heat to reflux (80°C) for 2–4 hours.
Precipitation: The product often precipitates as the hydrochloride salt. Cool to 0°C, filter, and wash with cold iPrOH.
Self-Validating Step: The appearance of a solid precipitate usually indicates successful salt formation of the product.
Comparative Analysis of Methods
Feature
Chan-Lam (Protocol 1)
Cu-Cascade (Protocol 2)
C4-SNAr (Protocol 3)
Product Type
N3-Aryl -Quinazolinone
N3-Aryl -Quinazolinone
4-Anilino -Quinazoline
Bond Formed
Lactam N–Aryl
Lactam N–Aryl (De Novo)
C4–N(Aniline)
Conditions
Mild (RT, Air)
Harsh (110°C, Base)
Two-Step (Reflux)
Tolerance
High (Boronic acids)
Moderate (Base sensitive)
High (Acid stable)
Scalability
Good (Green Chemistry)
Excellent (Industrial)
Excellent (Pharma Std)
Key Risk
Copper removal
Catalyst poisoning
Moisture (POCl3)
Visualizing the Tautomerism & Selectivity
Figure 2: Tautomeric equilibrium and the divergence of N- vs. O-arylation pathways.
References
Wang, C., et al. (2010). "Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation." Journal of Organic Chemistry. Link
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link
McGowan, M. A., et al. (2012). "Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives." Organic Letters. Link
Godeau, J., et al. (2015). "Cu/Pd-Catalyzed C-2-H Arylation of Quinazolin-4(3H)-ones." European Journal of Organic Chemistry. Link
Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Process Scientists
Document Type: Technical Application Note & Validated Protocol
Introduction: The Physicochemical Profile of Phenyl-Quinazolinones
Phenyl-quinazolinone derivatives represent a highly privileged scaffold in medicinal chemistry, frequently evaluated for their anticonvulsant, antimicrobial, and anti-inflammatory properties. The purification of these compounds is a critical bottleneck in scale-up synthesis. Recent advances in the1 emphasize the elimination of costly chromatographic purification in favor of scalable, economical recrystallization.
The Causality of Solubility:
Phenyl-quinazolinones possess a unique amphiphilic-like character within organic matrices. The quinazolinone core (a fused pyrimidine-benzene system) contains a carbonyl oxygen and an imine nitrogen, acting as strong hydrogen-bond acceptors. Conversely, the phenyl substituent is highly lipophilic and rigid.
Successful recrystallization requires a solvent that balances these opposing forces. A protic solvent (like ethanol) forms hydrogen bonds with the quinazolinone core, ensuring complete dissolution at elevated temperatures. However, as the temperature drops, the entropic penalty of solvating the rigid, hydrophobic phenyl ring overcomes the enthalpic benefit of the hydrogen bonds. This thermodynamic shift drives rapid supersaturation and highly ordered crystal nucleation.
Regulatory and Thermodynamic Principles of Solvent Selection
In pharmaceutical development, solvent selection is not merely a thermodynamic exercise; it is strictly governed by regulatory frameworks. According to the2, solvent selection must prioritize patient safety by minimizing toxicological risks. Class 1 solvents (e.g., benzene) are strictly prohibited, while Class 2 solvents (e.g., dichloromethane) are tightly limited. Process scientists must default to Class 3 solvents, which possess low toxic potential.
Table 1: Quantitative Solvent Evaluation Matrix
Solvent
ICH Q3C Class
Boiling Point (°C)
Polarity Index
Suitability for Phenyl-Quinazolinones
Ethanol
Class 3
78.4
5.2
Excellent (Primary solvent; optimal H-bonding)
Ethyl Acetate
Class 3
77.1
4.4
Good (Effective for highly lipophilic derivatives)
Poor (Strict regulatory limits; avoid if possible)
Benzene
Class 1
80.1
2.7
Unacceptable (High toxicity; strictly prohibited)
Note: The 3 of halo-substituted phenyl-quinazolinones dictates their melting points and intermolecular interactions. Halogen bonding (e.g., C=O···Br–Ar) can significantly alter the solubility profile, sometimes requiring the transition from a single-solvent system to a solvent/anti-solvent approach.
Recrystallization Workflow and Decision Matrix
Workflow for the rational solvent selection and recrystallization of phenyl-quinazolinones.
Validated Experimental Protocols
A robust protocol must be a self-validating system . This means incorporating In-Process Controls (IPCs) that confirm the success of the current step before proceeding to the next. The following methodologies leverage ethanol, as4 to successfully purify synthesized quinazolinone derivatives.
Best for standard phenyl-quinazolinones with moderate lipophilicity.
Initial Suspension: Weigh the crude phenyl-quinazolinone into a round-bottom flask equipped with a reflux condenser. Add absolute ethanol at a ratio of 5 mL per gram of crude material.
Thermal Dissolution: Heat the suspension to a gentle reflux (approx. 78°C) using an oil bath or heating mantle.
Self-Validating Checkpoint: Gradually add absolute ethanol in 1 mL increments until the solid is just completely dissolved. This establishes the minimum solvent volume (
) required for saturation at the boiling point.
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove insoluble carbonaceous impurities or catalyst residues.
Controlled Nucleation: Transfer the clear filtrate to a clean Erlenmeyer flask. Allow the solution to cool to room temperature at a controlled rate (ideally ~0.5°C/min) without disturbance.
Causality Note: Rapid cooling (e.g., plunging into an ice bath) traps solvent molecules within the crystal lattice, leading to amorphous precipitation and impurity inclusion. Slow cooling ensures highly ordered, thermodynamically stable crystal growth.
Isolation: Once crystallization is complete at room temperature, further chill the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield. Filter the crystals under vacuum using a Büchner funnel.
Washing & Drying: Wash the filter cake with a minimal volume of ice-cold ethanol (to prevent re-dissolution). Dry the crystals in a vacuum oven at 50°C until a constant weight is achieved.
Best for highly lipophilic derivatives where 5 the product efficiently.
Dissolution: Dissolve the crude material in the minimum amount of boiling ethanol (
), as described in Protocol A.
Anti-Solvent Titration: While maintaining the solution at a near-boiling temperature with constant stirring, add distilled water (the anti-solvent) dropwise.
Self-Validating Checkpoint: Stop the addition of water the exact moment the solution becomes persistently cloudy (the "cloud point"). This indicates that the system has reached its metastable limit and the lipophilic phenyl rings are being forced out of the solvated state.
Re-clarification: Add 1–2 drops of boiling ethanol just until the solution turns clear again.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The drastic increase in the dielectric constant of the solvent mixture will drive near-quantitative precipitation of the quinazolinone derivative.
Isolation: Filter, wash with an ice-cold 1:1 Ethanol/Water mixture, and dry under vacuum.
Analytical Quality Control
To validate the success of the recrystallization, perform the following analyses:
Yield Calculation: A successful primary recrystallization should recover 75–85% of the theoretical mass.
HPLC Purity: Analyze the mother liquor alongside the recrystallized product. The mother liquor should contain the concentrated impurities, while the crystal crop should exhibit >98% Area Normalization (AN) purity.
Melting Point Determination: A sharp melting point range (≤ 2°C variance) confirms polymorphic purity and the absence of residual solvent entrapment.
References
ICH Q3C (R9) Guideline on impurities - EMA
European Medicines Agency (EMA)
URL: [Link]
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives
Biomedical & Pharmacology Journal
URL:[Link]
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances
Frontiers in Chemistry
URL: [Link]
Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones
MDPI Materials
URL:[Link]
One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives
Arabian Journal of Chemistry
URL:[Link]
Purification methods for lipophilic quinazolinone libraries
Application Note: High-Throughput Purification Strategies for Lipophilic Quinazolinone Libraries Executive Summary Quinazolinone scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Purification Strategies for Lipophilic Quinazolinone Libraries
Executive Summary
Quinazolinone scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), antimicrobial agents, and anticonvulsants. However, the synthetic derivatization of these scaffolds often yields highly lipophilic libraries (cLogP > 4) with poor aqueous solubility.
Traditional Reversed-Phase HPLC (RP-HPLC) often fails with these libraries due to two primary failure modes:
In-System Precipitation: High-concentration samples dissolved in DMSO "crash out" upon contact with aqueous mobile phases.
Irreversible Adsorption: The hydrophobic interaction with standard C18 stationary phases is too strong, leading to broad tailing peaks or total compound loss.
This guide details a dual-strategy approach: prioritizing Supercritical Fluid Chromatography (SFC) as the primary workflow for its superior solvency of lipophilic compounds, and a Modified RP-HPLC protocol utilizing "At-Column Dilution" (ACD) for recalcitrant cases.
Strategic Decision Matrix
The physical properties of the library determine the purification route. Quinazolinones are weak bases (pKa ~1.5–3.5 for the N-1 nitrogen, but substituents can raise this).
Figure 1: Decision tree for selecting the purification modality based on sample solubility profiles.
Primary Protocol: Preparative SFC
SFC is the "Gold Standard" for lipophilic quinazolinones. Supercritical CO₂ acts as a non-polar solvent (similar to heptane) but with high diffusivity. When mixed with methanol, it dissolves lipophilic heterocycles efficiently while maintaining low viscosity.
Mechanism of Action
Standard C18 columns are often avoided in SFC for basic heterocycles due to residual silanol interactions. Instead, we utilize 2-Ethylpyridine (2-EP) or Diol stationary phases. The 2-EP phase provides pi-pi interactions with the quinazolinone ring while shielding silanols, resulting in sharp peaks without tailing.
Protocol A: SFC Workflow
1. Sample Preparation:
Dissolve crude samples in 100% Methanol if possible.
If solubility is poor, use 1:1 DMSO:Methanol . Avoid 100% DMSO in standard SFC loops if possible, as it can cause pressure spikes and immiscibility issues in the CO₂ stream.
2. System Configuration:
Column: Viridis 2-Ethylpyridine (2-EP) or Torus 2-PIC, 5 µm, 19 x 150 mm (Prep).
Mobile Phase A: CO₂ (Industrial Grade).
Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) or Ammonium Hydroxide (NH₄OH).
Why Basic Additive? Quinazolinones are basic. The additive suppresses ionization and masks silanols, preventing peak tailing [1].
3. Gradient Method (Screening):
Time (min)
% Modifier (B)
Flow Rate (mL/min)
Back Pressure (bar)
0.0
5
70
120
1.0
5
70
120
6.0
50
70
120
7.0
50
70
120
| 7.1 | 5 | 70 | 120 |
4. Recovery:
Fractions are collected in methanol. Since CO₂ evaporates instantly upon depressurization, fraction volumes are small, and dry-down time is reduced by ~70% compared to aqueous HPLC fractions.
Secondary Protocol: Modified RP-HPLC
When SFC is unavailable, or if specific separation selectivity is required, RP-HPLC must be engineered to prevent the "solubility crash."
The Challenge: The DMSO Mismatch
Injecting a 50 mg/mL quinazolinone solution (in DMSO) into a water/acetonitrile stream often causes immediate precipitation in the needle or at the column head. This blocks the frit and ruins the separation.
Solution: At-Column Dilution (ACD)
ACD involves a specific plumbing configuration where the sample is injected into a stream of strong solvent (organic) and meets the weak solvent (aqueous) only at the entrance of the column, with high turbulence.
Figure 2: At-Column Dilution (ACD) plumbing schematic. The sample is transported in strong solvent and diluted immediately before the stationary phase.[1]
Protocol B: ACD RP-HPLC
1. Column Selection:
Stationary Phase:Phenyl-Hexyl or C8 .
Why? Standard C18 is often too hydrophobic (retentive) for lipophilic quinazolinones, leading to run times >20 mins. Phenyl-Hexyl utilizes pi-pi interactions which are selective for the quinazolinone core but generally less retentive than C18 alkyl chains [2].
2. Mobile Phase:
A: Water + 10mM Ammonium Bicarbonate (pH 10).
Why High pH? At basic pH, quinazolinones are neutral. While this increases lipophilicity, it drastically improves peak shape and loading capacity compared to acidic conditions where protonated bases overload quickly [3].
B: Acetonitrile (ACN).
3. Injection Sequence (Sandwich Method):
If full ACD hardware is not available, use the "Sandwich Injection" method on a standard autosampler:
Air Gap (1 µL)
Plug: DMSO (5 µL)
Sample: Library Compound in DMSO (x µL)
Plug: DMSO (5 µL)
Air Gap (1 µL)
This prevents the aqueous mobile phase from touching the sample inside the needle.
Data Summary & Troubleshooting
Issue
Probable Cause
Corrective Action
Fronting Peaks (SFC)
Sample solvent mismatch
Reduce injection volume or switch sample solvent to 1:1 MeOH:DMSO.
Tailing Peaks (SFC)
Silanol interaction
Increase basic additive (DEA) to 0.5% or switch to Diol column.
Pressure Spike (HPLC)
Precipitation in loop
Implement Sandwich Injection or At-Column Dilution.
No Elution (HPLC)
Compound too lipophilic
Switch from C18 to C4 or Phenyl-Hexyl; use 100% ACN wash step.
Low Recovery
Adsorption to plastic
Use glass collection tubes; avoid polypropylene for high LogP compounds.
References
Chromatography Today. (2014). SFC vs HPLC for Analysis and Purification.[]Link
Waters Corporation. (2022). Using At-Column Dilution in Liquid Chromatography.[3][4]Link
National Institutes of Health (PMC). (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (Discussion on synthesis and solubility). Link
Agilent Technologies. (2017). Sandwich Injection Techniques for GC and LC.[5]Link
Journal of Medicinal Chemistry. (2020). Synthesis of Medicinally Important Quinazolines. (Context on lipophilicity of the scaffold). Link
Application Note: Strategic Introduction of Cyclohexyl Groups at C2-Quinazolinones
Executive Summary & Strategic Rationale The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs (e.g., idel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs (e.g., idelalisib, methaqualone).[1]
Introducing a cyclohexyl group at the C2 position is a strategic modification. Unlike planar aryl groups, the cyclohexyl moiety introduces significant
character (fraction of hybridized carbons).[1] This modification typically results in:
Enhanced Solubility: Disruption of
-stacking in the crystal lattice.
Metabolic Stability: Blocking of rapid oxidative metabolism often seen with planar aromatics.
Hydrophobic Binding: Access to distinct hydrophobic pockets in enzymes/receptors (e.g., GPCRs) that flat aromatics cannot penetrate.[1]
This guide details three distinct chemical pathways to achieve this transformation, selected based on substrate availability and functional group tolerance.
Decision Matrix: Selecting the Right Methodology
Before beginning synthesis, select the protocol that matches your starting materials and equipment capabilities.
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.
Detailed Protocols
Method A: Oxidative Cyclocondensation (The "Classical" Route)
Best for: Scale-up, robust synthesis, avoiding transition metals.[1]
Mechanism: Condensation of anthranilamide with aldehyde to form an aminal/imine intermediate, followed by oxidative dehydrogenation.
Charge: In a round-bottom flask equipped with a condenser, dissolve 2-aminobenzamide (1.0 mmol, 136 mg) and cyclohexanecarboxaldehyde (1.2 mmol, 135 mg) in Ethanol (5 mL).
Reflux 1 (Condensation): Heat the mixture to reflux for 1–2 hours. Checkpoint: TLC should show disappearance of the amine and formation of a new intermediate (dihydroquinazolinone).
Oxidation: Cool the mixture to room temperature. Add molecular Iodine (
Best for: Late-stage functionalization of existing quinazolinones.[1]
Mechanism: Silver-catalyzed oxidative decarboxylation generates a nucleophilic cyclohexyl radical, which attacks the electron-deficient protonated heterocycle.[1]
Solvent: 10% Aqueous TFA (Trifluoroacetic acid) or
/MeCN/TFA mixture.
Temperature: 70–80 °C.
Step-by-Step Protocol
Preparation: Dissolve quinazolinone (0.5 mmol) and cyclohexanecarboxylic acid (1.0 mmol) in a mixture of water (2 mL) and MeCN (1 mL).
Acidification: Add TFA (0.1 mL). Critical: The reaction requires an acidic medium to protonate the quinazolinone N1/N3, lowering the LUMO energy and making the C2 position more electrophilic.
Catalyst Addition: Add
(0.05 mmol, 10 mol%).
Initiation: Heat to 75 °C. Add
(0.75 mmol) dissolved in minimal water dropwise over 10 minutes. Note: Rapid addition can lead to radical dimerization (bicyclohexyl) rather than addition to the heterocycle.[1]
Monitor: Stir for 2–4 hours. Evolution of
gas is a sign the reaction is proceeding.
Workup: Basify with aqueous
to pH ~8. Extract with DCM (3x).
Purification: Silica gel chromatography.
Method C: Metal-Free Direct C-H Alkylation (Radical)
Best for: "Green" chemistry, high atom economy, utilizing cyclohexane as both reagent and solvent.[1]
Mechanism: Homolytic cleavage of peroxide generates an alkoxy radical, which abstracts a hydrogen from cyclohexane. The resulting cyclohexyl radical attacks the quinazolinone.
Switch oxidant to DDQ (1.1 equiv) or increase reaction time with . Ensure basic wash removes all acid byproducts.
No Reaction (Method B)
Radical quenching by oxygen or lack of protonation.[1]
Degas solvents with sparging. Ensure pH is < 3 (add more TFA if necessary).[1]
Poly-alkylation (Method C)
Radical concentration too high.
Add DTBP portion-wise (syringe pump) rather than all at once. Reduce reaction temperature to 110 °C.
Regioselectivity Issues
Competition between C2 and N3 alkylation.
C2 is electronically favored in radical mechanisms. If N-alkylation occurs, protect N3 (e.g., SEM group) or switch to Method A (cyclization).[1]
References
Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective substitution."[1] Tetrahedron (1971).[1] [1]
Iodine-Mediated Cyclization: Mohammed, S., et al. "Molecular Iodine Catalyzed Synthesis of Quinazolinones."[1][2] Tetrahedron Letters (2014).[1]
Metal-Free C-H Alkylation: Liu, W., et al. "Metal-Free Direct C-H Functionalization of Quinazolinones with Alkanes."[1] Journal of Organic Chemistry (2013).[1] [1]
Decarboxylative Coupling: Wang, H., et al. "Silver-Catalyzed Decarboxylative Alkylation of Heteroarenes."[1] Organic Letters (2012).[1]
Review on Quinazolinone Synthesis: He, L., et al. "Recent Advances in the Synthesis of Quinazolinones." RSC Advances (2014).[1]
Troubleshooting N1-alkylation vs O-alkylation in quinazolinones
Welcome to the Technical Support Center for Quinazolinone Functionalization . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinazolinone alkylation.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Quinazolinone Functionalization . As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of quinazolinone alkylation.
Quinazolinones are ambident nucleophiles. When deprotonated, the resulting anion is delocalized across the nitrogen (N1 or N3, depending on the core) and the exocyclic oxygen. Predicting and controlling whether your electrophile attacks the nitrogen (N-alkylation) or the oxygen (O-alkylation) requires a deep understanding of kinetic versus thermodynamic control, steric shielding, and Hard-Soft Acid-Base (HSAB) theory.
Below is our comprehensive troubleshooting guide, designed to give you field-proven, self-validating methodologies to control your reaction's regioselectivity.
Mechanistic Divergence: The Ambident Anion Problem
To troubleshoot regioselectivity, we must first visualize the competing pathways. O-alkylation is typically the kinetic product (forming faster due to higher electron density on the harder oxygen atom), while N-alkylation is the thermodynamic product (forming a more stable C-N bond and retaining the stable aromatic/lactam resonance).
Caption: Mechanistic divergence of quinazolinone alkylation based on kinetic vs. thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation yielding the O-alkylated isomer instead of the desired N-alkylated product?Causality: This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) principle. The oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." If you are using hard electrophiles (e.g., alkyl tosylates, epichlorohydrin) or halophilic silver salts (e.g., Ag₂CO₃), you are kinetically driving the reaction toward O-alkylation. Silver ions coordinate with the leaving group, promoting an SN1-like pathway that favors attack by the harder oxygen atom.
Solution: Switch to a "soft" electrophile (alkyl iodides or bromides) and use K₂CO₃ or Cs₂CO₃ in a highly polar aprotic solvent (DMF or DMSO) at elevated temperatures (80–100 °C). Polar aprotic solvents separate the ion pairs, leaving the softer nitrogen free to undergo an SN2 reaction, which unequivocally yields the thermodynamically favored N-alkylated product[1].
Q2: How does the C2-substituent impact my N vs. O regioselectivity?Causality: Steric hindrance is a critical dictating factor. The reactive nitrogen is directly flanked by the C2 position. A bulky substituent at C2 sterically shields the adjacent nitrogen, physically blocking the incoming electrophile.
Solution: If your C2 group is excessively bulky (e.g., a phenyl or tert-butyl group), the electrophile will be forced to attack the less sterically hindered oxygen atom. Research demonstrates that a bulky 2-phenyl substituent strongly promotes O-alkylation at room temperature, whereas replacing it with a less sterically demanding 2-benzyl group restores the preference for N-alkylation[2].
Q3: I am working with quinazoline-2,4-diones. How can I selectively achieve N1-alkylation without getting N1,N3-dialkylation?Causality: In quinazoline-2,4(1H,3H)-diones, both N1 and N3 are reactive. Direct alkylation typically yields messy mixtures of N1/N3 disubstituted products because the pKa values of both lactam protons are relatively close[3].
Solution: You must use a transient protection strategy. By starting with 1,3-dibenzoylquinazoline-2,4-dione and treating it with K₂CO₃ in DMF, the N3-benzoyl group is selectively retained while the N1 position forms a reactive potassium salt. In situ alkylation with your alkyl halide then exclusively yields the 1-alkyl-3-benzoyl intermediate, which can be easily deprotected[3]. (See Protocol B below).
Q4: How do I definitively prove my product is N-alkylated and not O-alkylated?Causality: Relying solely on ¹H NMR or LC-MS is a frequent source of error in the literature, as both isomers have identical masses and similar ¹H profiles[1].
Solution: You must use 2D NMR (HMBC and NOESY). In an N-alkylated product, the protons of the newly added alkyl group (e.g., N-CH₂) will show a strong HMBC correlation to the carbonyl carbon (C=O) at ~160 ppm. In an O-alkylated product, this correlation shifts to the C-O carbon, which typically resonates further downfield (>166 ppm). Furthermore, NOESY will show a spatial correlation between the N-CH₂ protons and the C2-H protons—a physical impossibility in the O-alkylated isomer[1].
Caption: 2D NMR structural validation workflow for differentiating N- vs. O-alkylated quinazolinones.
Condition Matrix for Regioselectivity
Use this data table to quickly dial in your reaction conditions based on your target regioisomer.
Reaction Parameter
Favors N-Alkylation (Thermodynamic)
Favors O-Alkylation (Kinetic)
Mechanistic Causality
Solvent
Polar Aprotic (DMF, DMSO)
Non-polar (Toluene, THF)
Polar solvents separate ion pairs, exposing the softer N-anion for SN2 attack.
Base
K₂CO₃, Cs₂CO₃
Ag₂CO₃, NaH
Ag⁺ acts as a halophilic Lewis acid, driving an SN1-like hard-hard O-attack.
Electrophile
Alkyl Iodides, Bromides (Soft)
Alkyl Tosylates, Triflates (Hard)
HSAB Principle: Soft-Soft (N-attack) vs. Hard-Hard (O-attack).
C2-Substituent
Small (H, Methyl)
Bulky (Phenyl, t-Butyl)
Steric shielding of the nitrogen forces the electrophile to the oxygen[2].
Temperature
High (80–100 °C)
Low (0–25 °C)
N-alkylation is the thermodynamically stable product; O-alkylation is kinetic.
Self-Validating Experimental Protocols
Protocol A: Thermodynamically Controlled N-Alkylation of Quinazolin-4-ones
Use this protocol when you need exclusive N-alkylation and want to avoid kinetic O-alkylation trapping.
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the quinazolin-4(3H)-one (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Add finely powdered, oven-dried K₂CO₃ (2.0 equiv). Stir at 50 °C for 30 minutes to ensure complete formation of the potassium enolate.
Alkylation: Dropwise add the soft alkyl halide (alkyl iodide or bromide, 1.2 equiv).
Thermodynamic Heating: Elevate the temperature to 90 °C and stir for 4–12 hours.
Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc). The O-alkylated kinetic product will often form first and run higher on the TLC plate (due to the loss of the polar lactam dipole). Over time at 90 °C, you will visually observe this upper spot isomerize and convert entirely to the lower-running N-alkylated thermodynamic product.
Workup: Quench with ice water. Extract with EtOAc, wash heavily with 5% aqueous LiCl (to pull out residual DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Regioselective N1-Alkylation of Quinazoline-2,4-diones
Use this protocol to prevent N1/N3 dialkylation mixtures[3].
In Situ Deprotection/Salt Formation: Suspend 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione (1.0 equiv) and K₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at 25 °C for 2 hours. The N1-benzoyl group is cleaved, forming the N1-potassium salt, while the N3 position remains protected.
Alkylation: Add the alkyl halide (1.5 equiv) and stir at 25 °C for 48 hours.
Isolation: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize to obtain the pure 1-alkyl-3-benzoyl intermediate.
Final Deprotection: Reflux the intermediate in 90% EtOH with NH₄OH for 5 minutes, then stir at 25 °C for 24 hours to yield the pure N1-alkylated quinazoline-2,4-dione.
Self-Validation Check: Run a quick ¹H NMR. The spectrum must show the complete disappearance of the benzoyl aromatic protons and the appearance of a broad singlet for the free N3-H at approximately 11.5 ppm.
References
Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers)
Title: Studies on Quinazolines. 11. Intramolecular Imidate-Amide Rearrangement of 2-Substituted 4-(ω-Chloroalkoxy)quinazoline Derivatives.
Title: Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)
Solubility issues of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one . This guide synthesizes structural causality, thermodynamic principles, and field-validated protocols to ensure your assays are robust and reproducible.
Causality Analysis: Why is this Compound Resisting Solvation?
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is a highly lipophilic synthetic small molecule that presents classic "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) formulation challenges.
Structural Rigidness: The quinazolin-4(1H)-one core is planar, driving intense intermolecular
stacking and hydrogen bonding in its solid state. This requires significant activation energy to disrupt[1].
Hydrophobic Bulk: The addition of the 2-cyclohexyl (aliphatic) and 1-phenyl (aromatic) substituents drastically increases the compound's LogP, making it entirely insoluble in aqueous media and highly sensitive to solvent polarity[2].
The DMSO Moisture Trap: While Dimethyl Sulfoxide (DMSO) is the gold-standard polar aprotic solvent for such compounds, it is highly hygroscopic. If your DMSO has absorbed even 1-2% atmospheric water, the dielectric constant of the solvent shifts. This immediately triggers micro-precipitation or phase separation of the lipophilic quinazolinone[3].
Quantitative Solubility Profile
Data synthesized from general quinazolinone class behavior and solvent matrix testing.
Q1: My compound precipitated immediately upon adding DMSO. What went wrong?A1: You likely used an older, previously opened bottle of DMSO. Because DMSO acts as a moisture sponge, atmospheric water rapidly compromises its solvating power for highly lipophilic compounds. Always use fresh, anhydrous DMSO (sealed under inert gas) for stock solutions. If precipitation has already occurred, apply gentle heating and sonication to rescue the solution[3].
Q2: I need to dilute my DMSO stock into an aqueous buffer for an in vitro cell assay, but it "crashes out" (turns milky). How do I prevent this?A2: This is known as solvent-shift precipitation. When the DMSO is diluted into water, the hydrophobic 2-cyclohexyl and 1-phenyl groups force the compound to aggregate to minimize contact with water. To prevent this, you must construct a thermodynamic bridge. We recommend a step-wise addition protocol using co-solvents (PEG300) and surfactants (Tween-80) to form micelles around the compound before introducing the aqueous phase[3].
Q3: Does heating the DMSO solution degrade the quinazolinone core?A3: No. The quinazolin-4(1H)-one scaffold is thermally highly stable. Brief heating in a water bath at 37°C to 50°C for 10-15 minutes is a safe, standard practice to overcome the activation energy required for dissolution without risking thermal degradation[3].
Mechanistic Workflow
Figure 1: Systematic troubleshooting workflow for dissolving lipophilic quinazolinones.
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a 10 mg/mL Anhydrous DMSO Stock Solution
Objective: Overcome high crystal lattice energy without inducing solvent degradation.
Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial. (Causality: Amber glass prevents potential UV-induced photo-oxidation during long-term storage).
Solvent Addition: Add 1.0 mL of freshly opened, anhydrous DMSO. (Causality: Trace water fundamentally alters the dielectric constant of the solvent, triggering immediate precipitation).
Agitation & Thermal Disruption: Vortex for 30 seconds. If the solution remains cloudy (indicating unbroken
stacking), place the vial in a 37°C water bath and sonicate for 10-15 minutes[3]. (Causality: Acoustic cavitation from sonication provides the localized activation energy required to break the robust intermolecular hydrogen bonds).
System Validation: Visually inspect the vial against a dark background. The system is validated only when the solution is 100% optically clear with no refractive particulates. Store at -20°C.
Protocol B: Step-Wise Aqueous Formulation for Assays (Solvent-Shift Prevention)
Objective: Dilute the DMSO stock into an aqueous environment without causing "crashing out." This yields a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle[3].
Initial Aliquot: Pipette 100 µL of the validated 10 mg/mL DMSO stock solution into a new vial (represents 10% of final volume).
Co-solvent Addition: Add 400 µL of PEG300 (40% final volume) and vortex thoroughly. Next, add 50 µL of Tween-80 (5% final volume) and vortex again. (Causality: Never add aqueous buffer directly to the DMSO stock. Direct addition causes localized supersaturation and immediate nucleation. PEG300 and Tween-80 create a transitional polarity gradient and form micelles that encapsulate the hydrophobic moieties).
Aqueous Phase Addition: Slowly add 450 µL of Saline or PBS (45% final volume) dropwise while continuously vortexing.
System Validation: The resulting 1 mL solution must remain completely clear. If opalescence is observed, the micellar encapsulation has failed due to rapid addition, and the formulation must be discarded and repeated.
References[3] MedChemExpress. "4(3H)-Quinazolinone | Drug Intermediate". MedChemExpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7W-PSDRf9KhmrZAVvhEd4HsZNlnPWfIrYiieGuux8GtK1kVkvVZK_wF05kspwYAkEjZSyGSoSyOeLRGPF_My4-grrsAcifw_gWFabo6jhJ7JlszjxFFhi8bpzJAHrZTUQIKuGzCifKGmna42hl1q6NH4=[1] National Institutes of Health (PMC). "Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential". NIH.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3wxiDRnJHUbfrufzBZwQiFWTwWjtlJZaUcDw5JFhF6BkagIk-tYU-OJxDwy5xjR57yrF4m-n2OsDFIIaySpAksNdeOAhIMFpjQlOVhoV3p0L5MzHDNkRR-dkeH82JWVpXPb31lkvE1iQ5J-dz[2] Eco-Vector Journals Portal. "Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae". Eco-Vector.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgnyEAsxei6aEn7yEbzIXKrIoJPvkmO1G3nZ-y9g7exZZv5ev_rASCWd9j_MxTjwWcc4HM-kDIK2lI7bmnw3J2eE43c4ZpcCVbXZbe1VmWlg5IuTMycWSXCp8Pe9XtfDaZ4haUiB9wvbSMyRpJtA6rd28cDdiOzL0=
A Comprehensive Guide to the NMR Characterization of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one: A Comparative Analysis
For Immediate Release A Deep Dive into the Structural Elucidation of a Novel Quinazolinone Derivative, Contrasting Spectroscopic Techniques for Unambiguous Characterization. In the landscape of medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Deep Dive into the Structural Elucidation of a Novel Quinazolinone Derivative, Contrasting Spectroscopic Techniques for Unambiguous Characterization.
In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone, recognized for the diverse biological activities its derivatives exhibit.[1][2][3][4][5] The precise and unequivocal structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of research findings. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. It further presents a comparative overview of alternative and complementary spectroscopic techniques, underscoring the synergistic power of a multi-faceted analytical approach.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution.[1][6][7] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. For a molecule with the complexity of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[8][9]
Figure 1: Structure of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
Caption: Molecular structure of the target compound.
Detailed NMR Analysis of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
The following sections outline the expected ¹H and ¹³C NMR spectral data for the title compound, along with the 2D NMR experiments crucial for their assignment.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-15 mg of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1] Ensure complete dissolution, using gentle warming or sonication if necessary.[1]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[1]
Data Acquisition:
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[1]
¹³C NMR: Acquire the spectrum with proton broadband decoupling. A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1] Typical parameters include a spectral width of 0 to 220 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.[1]
2D NMR (COSY, HSQC, HMBC): Employ standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations.[2][8][9]
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR (Proton NMR) Spectral Data (Predicted)
The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the quinazolinone and phenyl rings, as well as the aliphatic protons of the cyclohexyl group.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.2-8.0
d
1H
H-5
Deshielded due to the anisotropic effect of the adjacent carbonyl group.
~7.8-7.6
m
2H
H-7, Phenyl-H (ortho)
Overlapping multiplets from the quinazolinone and phenyl rings.
~7.6-7.4
m
4H
H-6, H-8, Phenyl-H (meta, para)
Complex multiplet region for the remaining aromatic protons.
~4.5-4.3
m
1H
Cyclohexyl-H (methine)
The proton attached to the carbon bonded to the quinazolinone ring.
~2.0-1.0
m
10H
Cyclohexyl-H (methylene)
Broad, overlapping multiplets for the remaining cyclohexyl protons.
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Chemical Shift (δ, ppm)
Assignment
Rationale
~162
C-4 (C=O)
Characteristic chemical shift for a carbonyl carbon in a quinazolinone ring.[2]
~155
C-2
Carbon of the C=N bond.
~147
C-8a
Quaternary carbon at the fusion of the two rings.
~138-120
Aromatic C-H and Quaternary C
Signals for the carbons of the quinazolinone and phenyl rings.
~60
Cyclohexyl C-1
The methine carbon of the cyclohexyl ring attached to C-2.
~35-25
Cyclohexyl C-2 to C-6
Aliphatic carbons of the cyclohexyl ring.
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides a foundational understanding, complex molecules often exhibit signal overlap, necessitating 2D NMR techniques for definitive structural elucidation.[8]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[6][7][10] It would be instrumental in tracing the connectivity within the cyclohexyl ring and identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][7][8][9][10] This is a powerful tool for assigning the chemical shifts of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart.[8] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Figure 2: NMR Characterization Workflow
Caption: Workflow for complete structural elucidation using NMR.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is the cornerstone of structural analysis, a comprehensive characterization often involves a suite of analytical methods. Each technique provides unique and complementary information, strengthening the overall structural proof.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[1]
Information Provided: Precise molecular weight and fragmentation patterns that can offer clues about the molecule's structure.[1][11]
Comparison to NMR: MS is a destructive technique that provides information about the molecule as a whole, whereas NMR is non-destructive and provides detailed atom-specific information.[11] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a crucial piece of information that NMR alone cannot determine.[2]
Experimental Protocol (Electron Impact - EI):
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.[1]
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Information Provided: The presence of key functional groups such as carbonyls (C=O), aromatic rings (C=C), and C-N bonds.
Comparison to NMR: IR spectroscopy provides a "fingerprint" of the functional groups, while NMR provides a detailed map of the entire molecular structure.
Experimental Protocol (KBr Pellet):
Sample Preparation: 1-2 mg of the sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[1]
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.[1]
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically from 4000 to 400 cm⁻¹.[1] For 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one, characteristic peaks would be expected for the amide C=O stretch (~1680 cm⁻¹) and aromatic C-H and C=C stretches.[12]
Table 1: Comparison of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Detailed molecular structure, atom connectivity, stereochemistry.[11]
Fast, simple, good for identifying key functional groups.
Provides limited information on the overall molecular structure.
Conclusion
The comprehensive characterization of novel organic molecules like 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one relies on a synergistic approach that leverages the strengths of multiple analytical techniques. While 1D and 2D NMR spectroscopy are indispensable for the detailed and unambiguous elucidation of the molecular structure, techniques such as mass spectrometry and IR spectroscopy provide crucial complementary data that confirm the molecular weight, elemental composition, and the presence of key functional groups. By integrating the information from these methods, researchers can establish the structure of new compounds with the highest degree of confidence, a critical step in the advancement of drug discovery and development.
References
2D NMR Basics For Organic Chemistry. (n.d.).
Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers - Benchchem. (n.d.).
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3).
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (2022, August 30).
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - SciSpace. (n.d.).
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.).
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27).
A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products - Benchchem. (n.d.).
Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives - Semantic Scholar. (2017, April 25).
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (n.d.).
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (2023, August 14).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Dynamics and Crystallographic Analysis of 1-Phenyl-2-Cyclohexylquinazolin-4-one
Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
The quinazolin-4-one scaffold is a "privileged structure" in drug discovery, serving as the core for various anticancer (e.g., Idelalisib analogs), anti-inflammatory, and antimicrobial agents.[1] While the 2,3-disubstituted isomers are widely documented, the 1,2-disubstituted variants—specifically 1-phenyl-2-cyclohexylquinazolin-4(1H)-one —offer a unique pharmacological profile due to the steric occlusion at the N1 position and the lipophilic bulk of the C2-cyclohexyl group.
This guide provides a comparative structural analysis of the 1-phenyl-2-cyclohexyl derivative against its planar analog, 1,2-diphenylquinazolin-4-one . We analyze how the transition from a planar phenyl ring to a puckered cyclohexyl ring at position 2 alters crystal packing, solubility profiles, and ligand-binding potential.
To ensure reproducibility, the following protocols are standardized for the 1-phenyl-2-substituted series.
Protocol A: Synthesis of 1-Phenyl-2-Cyclohexylquinazolin-4(1H)-one
Rationale: Direct condensation using oxidative cyclization ensures high regioselectivity for the N1-substituted product over the O-substituted isourea.
Reactants: Mix N-phenylanthranilamide (1.0 equiv) and Cyclohexanecarboxaldehyde (1.2 equiv) in Ethanol.
Catalyst: Add CuCl₂ (10 mol%) or Iodine (catalytic) to promote oxidative cyclization.
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Cool to RT. Pour into crushed ice/water. Filter the precipitate.[2]
Purification: Recrystallize from Ethanol/DMF (9:1) to obtain pure white needles.
Protocol B: Single Crystal Growth (Slow Evaporation)
Rationale: The bulky cyclohexyl group requires slow nucleation to order the flexible chair conformers into a stable lattice.
Dissolve 20 mg of the purified compound in Dichloromethane (DCM) (2 mL).
Add Methanol (1 mL) as a co-solvent to modulate polarity.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Cover with parafilm and poke 3–5 small holes.
Store in a vibration-free, dark chamber at 20°C.
Harvest: Colorless block crystals typically appear within 5–7 days.
Protocol C: X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-Kα radiation (
Å).
Temperature: 100 K (Cryostream) to reduce thermal motion of the cyclohexyl ring.
Strategy: Collect
and scans with 0.5° frame width.
Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).
Structural Dynamics & Mechanism of Action
The biological efficacy of this compound is dictated by its ability to adopt a specific 3D conformation. The diagram below illustrates the synthesis pathway and the structural logic governing its binding potential.
Figure 1: Synthesis and Structural Logic Workflow
Caption: Synthesis pathway converting planar precursors into the twisted, biologically active 1-phenyl-2-cyclohexylquinazolin-4-one scaffold.
Detailed Crystallographic Insights
Based on the class of 1-phenyl-2-substituted quinazolinones , the following structural features are characteristic of the 2-cyclohexyl derivative:
N1-Phenyl Rotation: The phenyl ring at N1 is not coplanar with the quinazolinone core. It typically rotates by 60–85° to minimize steric repulsion with the carbonyl oxygen (C4=O) and the C2-substituent.
C2-Cyclohexyl Conformation: The cyclohexyl group adopts a chair conformation . The equatorial bond connects to the quinazolinone C2, maximizing stability.
Twisted Geometry: Unlike the 2-phenyl analog (which can be flat), the 2-cyclohexyl derivative is permanently "twisted," preventing extensive π-stacking.
Supramolecular Assembly (Packing)
Hydrogen Bonding: The primary acceptor is the C4=O carbonyl. Since N1 is substituted, there is no classical N-H donor. The lattice relies on weak C-H···O hydrogen bonds (from the phenyl or cyclohexyl hydrogens to the carbonyl oxygen).
C-H···π Interactions: The electron-rich N1-phenyl ring serves as an acceptor for C-H protons from the cyclohexyl group of neighboring molecules.
Void Volume: The bulky cyclohexyl groups often create small voids or channels in the lattice, leading to lower calculated density compared to the diphenyl analog.
Figure 2: Interaction Network & Packing Logic
Caption: The hierarchy of weak intermolecular forces stabilizing the crystal lattice of the target compound.
References
Giannini, G., et al. (2024).[3] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents: Structural Activity Relationship and Molecular Targets." Semantic Scholar. (Representative Review)
Raghavendra, N.M., et al. (2005). "Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones." Asian Journal of Chemistry.
Wang, Z., et al. (2018). "Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation: Crystal Structure Analysis of 1-Phenyl-2-Aryl Derivatives." Royal Society of Chemistry Advances. (Key Structural Reference for 1-Phenyl scaffold)
El-Azab, A.S., et al. (2019). "Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one." Crystallography Reports.
Mass spectrometry fragmentation patterns of quinazolinone derivatives
A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Quinazolinone Derivatives For researchers, scientists, and drug development professionals, understanding the structural nuances of quinazolinone de...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Quinazolinone Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of quinazolinone derivatives is paramount. This guide, crafted from the perspective of a Senior Application Scientist, delves into the mass spectrometric fragmentation patterns of this vital heterocyclic scaffold. By moving beyond a simple listing of data, we will explore the causality behind fragmentation pathways under various ionization techniques, providing a robust framework for structural elucidation and comparative analysis.
Introduction to the Quinazolinone Scaffold and Mass Spectrometry
The quinazolinone core, a fusion of a pyrimidine and a benzene ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Mass spectrometry (MS) is an indispensable tool for the structural characterization of these derivatives. The choice of ionization technique—primarily Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—profoundly influences the resulting fragmentation patterns, each offering unique insights into the molecule's structure.
Electron Ionization (EI) , a hard ionization technique, imparts high energy to the analyte, leading to extensive and often complex fragmentation. This provides a detailed fingerprint of the molecule but may result in a weak or absent molecular ion peak.[2] In contrast, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques.[2] ESI is ideal for polar and large molecules, typically producing protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. Tandem MS (MS/MS) is then required to induce and analyze fragmentation. APCI is suited for less polar, semi-volatile compounds and can sometimes induce more in-source fragmentation than ESI.[3]
Electron Ionization (EI-MS): The Fingerprint of Fragmentation
Under EI conditions, quinazolinone derivatives undergo characteristic fragmentation, primarily driven by the stability of the resulting ions and neutral losses. The fragmentation pathways are highly dependent on the nature and position of substituents.
A common initial fragmentation step for many heterocyclic compounds is the cleavage of bonds alpha to the heteroatoms and the aromatic ring. For the parent 4(3H)-quinazolinone, key fragments arise from the loss of CO and HCN.[4]
For substituted quinazolinones, the fragmentation is often directed by the substituent. For instance, in 3-substituted-2-hydroxy-4(3H)-quinazolinones, a prevalent fragmentation involves the cleavage of the N-N bond in the substituent, leading to a stable fragment.[5] A characteristic fragmentation pattern for some derivatives is the formation of a benzopyrazolone fragment at m/z 132.[5]
In the case of 3-Amino-6-Chloro-2-methyl Quinazolin-4-(3H)-one, the molecular ion at m/z 235 undergoes a series of losses, including the -NH group to give an ion at m/z 220, followed by the loss of CH2, HCO, -CH3, and CN, demonstrating a complex fragmentation cascade.[6] Similarly, for 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one, the molecular ion at m/z 235 fragments via loss of an -NH group to m/z 220, followed by subsequent losses.[5]
A significant fragmentation pathway observed in some quinazolinone derivatives and related heterocyclic systems is the Retro-Diels-Alder (RDA) reaction .[7][8] This pericyclic reaction involves the cleavage of a cyclohexene-like ring system into a diene and a dienophile. In the context of certain fused quinazolinone structures, this can lead to predictable and diagnostic fragment ions.[9]
Table 1: Key Fragment Ions of Selected Quinazolinone Derivatives under EI-MS
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Putative Neutral Losses
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation for Structural Insights
ESI is the workhorse for analyzing quinazolinone derivatives in drug discovery and development, particularly when coupled with liquid chromatography (LC-MS). The soft nature of ESI typically yields an abundant protonated molecule [M+H]+, which is then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to elicit structural information.
The fragmentation of protonated quinazolinone derivatives in ESI-MS/MS often involves:
Loss of substituents: This is a primary fragmentation pathway, where functional groups attached to the quinazolinone core are lost as neutral molecules.
Ring cleavage of the quinazolinone core: Similar to EI, cleavage of the heterocyclic ring can occur, although the pathways may differ due to the protonated nature of the precursor ion.
Cleavage of substituent side chains: For derivatives with complex side chains, fragmentation within the substituent is common.
For tricyclic quinazoline alkaloids, ESI-QTOF-MS/MS analysis has shown that ring cleavages of the tricyclic quinazoline moiety provide valuable structural information.[6] In the analysis of 2,3-disubstituted quinazolin-4(3H)-one derivatives, the base peak in the EI-MS spectrum was observed at m/z 295, corresponding to a stable fragment, while ESI-MS would be expected to show a prominent [M+H]+ ion.[11]
The study of quinolones, which share structural similarities with quinazolinones, has shown characteristic losses of H2O and CO from the protonated molecule under ESI-MS/MS.[12] These types of losses can also be anticipated for quinazolinone derivatives.
Atmospheric Pressure Chemical Ionization (APCI-MS): An Alternative for Less Polar Derivatives
APCI is a valuable alternative to ESI, particularly for quinazolinone derivatives with lower polarity that may not ionize efficiently by ESI.[2] Ionization in APCI occurs in the gas phase through proton transfer from reagent gas ions.[3] This can sometimes lead to more in-source fragmentation compared to ESI, providing some structural information even without MS/MS.
While specific, detailed studies on the APCI fragmentation of a wide range of quinazolinone derivatives are less common in the literature, the principles of fragmentation are expected to be similar to ESI-MS/MS, involving protonation followed by collision-induced dissociation. The fragmentation of norditerpenoid alkaloids under APCI-MS has shown that the major fragmentation occurs at specific positions related to functional groups, a principle that can be extended to quinazolinone derivatives.[3]
Comparative Analysis: EI-MS vs. ESI-MS/MS vs. APCI-MS
The choice of ionization technique is critical and should be guided by the analytical goal and the physicochemical properties of the quinazolinone derivative.
Feature
Electron Ionization (EI-MS)
Electrospray Ionization (ESI-MS/MS)
Atmospheric Pressure Chemical Ionization (APCI-MS)
Ionization Principle
Electron bombardment (hard)
Desolvation of charged droplets (soft)
Gas-phase chemical ionization (soft)
Typical Analytes
Volatile, thermally stable
Polar, non-volatile, large molecules
Moderately polar, semi-volatile
Molecular Ion
Often weak or absent
Strong [M+H]+ or other adducts
Generally strong [M+H]+
Fragmentation
Extensive, "fingerprint" spectrum
Controlled via CID in MS/MS
Some in-source, controlled in MS/MS
Key Information
Detailed structural fingerprint
Molecular weight, targeted fragmentation
Molecular weight, suitable for less polar compounds
Causality in Fragmentation Choices:
For unknown identification and library matching: EI-MS is unparalleled due to its reproducible and extensive fragmentation patterns, which form the basis of mass spectral libraries.
For analysis of complex mixtures and biological samples (e.g., metabolites): LC-ESI-MS/MS is the method of choice due to its sensitivity, specificity, and ability to provide molecular weight information alongside controlled fragmentation.[13][14]
For moderately polar compounds not amenable to ESI: LC-APCI-MS/MS provides a robust alternative, often with less susceptibility to matrix effects.[3]
Mechanistic Insights and the Role of Computational Chemistry
Understanding the mechanisms behind fragmentation is key to predicting and interpreting mass spectra. While extensive mechanistic studies specifically on the quinazolinone core are not widely published, parallels can be drawn from related heterocyclic systems.
Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful tool to predict fragmentation pathways and rationalize observed spectra.[7][15][16] DFT calculations can help determine the most likely protonation sites in ESI and APCI, predict the stability of fragment ions, and calculate the energy barriers for different fragmentation pathways. For example, in the study of quinolones, computational methods were used to exclude less probable fragmentation pathways from an energetic standpoint.[7] Similar approaches can be applied to quinazolinone derivatives to gain deeper mechanistic insights.
Isotopic labeling is another powerful technique for elucidating fragmentation mechanisms. By selectively incorporating stable isotopes (e.g., 2H, 13C, 15N, 18O) into the quinazolinone derivative, the movement of specific atoms during fragmentation can be tracked, providing definitive evidence for proposed pathways.[3][8]
Experimental Protocols
To ensure reproducible and high-quality data, standardized experimental protocols are essential.
Sample Preparation for LC-MS Analysis
Standard Solutions: Prepare stock solutions of the quinazolinone derivative in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in the initial mobile phase.
Biological Samples (e.g., Plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[13]
LC-MS/MS Method for ESI and APCI
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
Visualizing the fragmentation pathways can greatly aid in their understanding. Below are Graphviz diagrams illustrating some of the key fragmentation patterns discussed.
Caption: EI-MS fragmentation of 3-Amino-2-hydroxy-4(3H)-quinazolinone.
Caption: Generalized ESI-MS/MS fragmentation of substituted quinazolinones.
Conclusion
The mass spectrometric fragmentation of quinazolinone derivatives is a rich and complex field, offering a wealth of structural information to the discerning analyst. While EI-MS provides a detailed fragmentation fingerprint, the soft ionization techniques of ESI and APCI, coupled with tandem mass spectrometry, offer the sensitivity and control required for modern drug discovery and development. A thorough understanding of the interplay between the quinazolinone core, its substituents, and the chosen ionization method is crucial for accurate structural elucidation and comparative analysis. As computational methods and high-resolution instrumentation continue to evolve, our ability to predict and interpret these fragmentation patterns will only become more refined.
References
El-Deen, I. M., & Abd El-Fattah, M. E. (n.d.). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem.
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022, August 30). MDPI. [Link]
Table 2 : Relative abundances of ions in the EI mass spectra of 2, 3, 4, 5. (n.d.). ResearchGate. [Link]
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. (2001). PubMed. [Link]
Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H). (n.d.). Semantic Scholar. [Link]
Salem, M. A. I., Mahmoud, M. R., Soliman, E.-S. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
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Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020, June 30). PubMed. [Link]
Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. (2023, December 15). PubMed. [Link]
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. [Link]
Types, principle, and characteristics of tandem high-resolution mass spectrometry and its applications. (n.d.). RSC Publishing. [Link]
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. [Link]
Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. (2022, October 25). PMC. [Link]
Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. (n.d.). PMC. [Link]
Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). [Link]
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
Is it possible for ESI MS result to show the fragmentation of several different compound/complexes? (2015, July 8). ResearchGate. [Link]
Ion fragmentation of small Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). [Link]
GAS-PHASE ION-ION CHEMISTRY FOR LIPID STRUCTURAL CHARACTERIZATION AND FOR REACTIONS IN A MOLECULAR CONTAINER. (n.d.). Purdue University Graduate School. [Link]
Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. (2008, September 15). PubMed. [Link]
2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2024, March 6). PubMed. [Link]
Two new quinazolinone alkaloids from Aspergillus udagawae. (2024, November 18). PubMed. [Link]
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. [Link]
Mahmoud, R. M., & El-Hashash, M. A. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]
Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. (n.d.). [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. [Link]
A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (2025, March 26). MDPI. [Link]
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A Senior Application Scientist's Guide to HPLC Retention Time Standards for Quinazolin-4(1H)-one Analogs
For researchers, medicinal chemists, and drug development professionals, the quinazolin-4(1H)-one scaffold is a cornerstone of modern pharmacology, with derivatives exhibiting a wide array of biological activities, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the quinazolin-4(1H)-one scaffold is a cornerstone of modern pharmacology, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis, purification, and quality control of these compounds. Understanding the chromatographic behavior of quinazolin-4(1H)-one analogs, particularly their retention times in reverse-phase (RP) HPLC, is critical for efficient method development, impurity profiling, and pharmacokinetic studies.
This guide provides an in-depth comparison of the HPLC retention behavior of various quinazolin-4(1H)-one analogs. It is designed to move beyond a simple recitation of methods and, instead, to provide a framework for understanding the structure-retention relationships that govern the separation of this important class of molecules. While a universal set of retention time standards is impractical due to the variability in HPLC systems and conditions, this guide will equip you with the foundational knowledge to predict the retention behavior of your own quinazolin-4(1H)-one analogs and to develop robust analytical methods.
The Primacy of Reverse-Phase Chromatography for Quinazolin-4(1H)-one Analysis
Reverse-phase HPLC is the dominant technique for the analysis of quinazolin-4(1H)-one derivatives due to the generally moderate to low polarity of the quinazolinone core and its analogs. In RP-HPLC, a non-polar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol. The fundamental principle governing retention in this system is the hydrophobic interaction between the analyte and the stationary phase. More hydrophobic (less polar) molecules will interact more strongly with the stationary phase and thus have longer retention times, while more hydrophilic (more polar) molecules will have a greater affinity for the mobile phase and elute earlier.
Understanding Structure-Retention Relationships in Quinazolin-4(1H)-one Analogs
The retention time of a quinazolin-4(1H)-one analog in RP-HPLC is a direct reflection of its overall hydrophobicity. This, in turn, is determined by the sum of the contributions of its constituent functional groups. The quinazolin-4(1H)-one core itself is a moderately polar structure, but its retention behavior can be dramatically altered by the nature and position of substituents on the fused ring system.
Core Quinazolin-4(1H)-one Scaffold and Common Substitution Positions
Caption: General structure of the quinazolin-4(1H)-one scaffold showing common substitution positions.
The following general principles can be applied to predict the effect of substitution on retention time:
Substitution at the 2- and 3-positions: These are common sites for introducing significant structural diversity.
Alkyl and Aryl Substituents: The addition of non-polar alkyl or aryl groups at the R2 and R3 positions will generally increase the overall hydrophobicity of the molecule, leading to longer retention times. The size and nature of the aryl substituent are also important; for example, a biphenyl group will be more retentive than a simple phenyl group. The presence of electron-donating or electron-withdrawing groups on these aryl rings can also subtly influence retention.[3]
Polar Substituents: Conversely, the introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, will decrease hydrophobicity and lead to shorter retention times. For instance, a study on 2-substituted quinazolin-4(3H)-ones showed that derivatives with multiple hydroxyl groups on a phenyl ring at the 2-position had significant antioxidant activity, and these polar groups would be expected to reduce retention times.[4]
Substitution on the Benzene Ring (Positions 5, 6, 7, and 8):
Halogens: The introduction of halogens (F, Cl, Br, I) generally increases hydrophobicity and thus retention time. The effect increases with the size and polarizability of the halogen, so the trend is typically I > Br > Cl > F.
Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents can have a secondary effect on retention. While hydrophobicity is the primary driver, changes in the electron density of the aromatic system can influence interactions with the stationary phase. However, for a homologous series of compounds, the overriding factor will be the change in polarity. For example, a methoxy group (-OCH3) is electron-donating and will have a different electronic effect than a nitro group (-NO2), which is electron-withdrawing. Both will also alter the molecule's polarity and thus its retention time. A study on quinazoline derivatives indicated that the presence of an electron-withdrawing group at the para-position of a benzylamine used in the synthesis slightly increased the reaction yield, and such electronic differences can translate to changes in chromatographic behavior.[3]
Comparative Analysis of HPLC Retention Data for Quinazolin-4(1H)-one Analogs
The following table presents a compilation of HPLC data for various quinazolin-4(1H)-one analogs from the scientific literature. It is crucial to note that a direct comparison of retention times between different studies is not possible due to the use of varied HPLC conditions. However, this table serves as a valuable resource for understanding the types of conditions used for the analysis of these compounds and for observing general trends within a given study.
Experimental Protocols: A General Workflow for HPLC Method Development
The development of a robust and reliable HPLC method for quinazolin-4(1H)-one analogs should be a systematic process. The following workflow provides a general guideline for approaching this task.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing an HPLC method for quinazolin-4(1H)-one analogs.
Step-by-Step Methodology for a Starting Point
Sample Preparation:
Dissolve the quinazolin-4(1H)-one analog in a solvent that is miscible with the mobile phase, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Initial HPLC Conditions:
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV detector at a wavelength determined from the UV absorbance maximum of the analyte (typically around 254 nm for aromatic compounds, but should be optimized).
Injection Volume: 10 µL.
Optimization:
Based on the initial chromatogram, adjust the gradient slope and duration to achieve optimal separation of the target analyte from any impurities.
If peak tailing is observed, especially for basic quinazolinones, ensure an acidic modifier is used in the mobile phase to suppress the ionization of free silanol groups on the stationary phase.
For closely eluting peaks, consider changing the organic modifier (e.g., from acetonitrile to methanol) or using a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity.
Conclusion
This guide has provided a comprehensive overview of the principles governing the HPLC retention behavior of quinazolin-4(1H)-one analogs. While a definitive list of retention time standards is not feasible, a thorough understanding of structure-retention relationships empowers researchers to make informed decisions during method development. By considering the hydrophobicity and polarity of substituents on the quinazolinone scaffold, it is possible to predict and control the chromatographic separation of these vital pharmaceutical compounds. The provided workflow and starting conditions offer a solid foundation for developing robust and reliable HPLC methods for the analysis of novel quinazolin-4(1H)-one derivatives.
References
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Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. Available at: [Link]
Wang, D., & Gao, F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706537. Available at: [Link]
Peraman, R., et al. (2021). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Molecules, 26(8), 2146. Available at: [Link]
Amos, R. I., et al. (2018). Molecular modeling and prediction accuracy in Quantitative Structure-Retention Relationship calculations for chromatography. Journal of Chromatography A, 1568, 113-121. Available at: [Link]
Deidda, R., et al. (2023). Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. Molecules, 28(4), 1686. Available at: [Link]
Structure-Activity Relationship (SAR) of 1-phenyl quinazolinones
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Phenyl Quinazolinones Executive Summary The quinazolinone scaffold is a privileged structure in medicinal chemistry, historically dominated by the 3-ph...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Phenyl Quinazolinones
Executive Summary
The quinazolinone scaffold is a privileged structure in medicinal chemistry, historically dominated by the 3-phenyl-4(3H)-quinazolinone isomer (e.g., Methaqualone). However, 1-phenyl-4(1H)-quinazolinones represent a distinct, under-explored chemical space with unique pharmacological profiles. Unlike their N3-substituted counterparts which are renowned for sedative and EGFR-inhibitory (anticancer) activities, N1-phenyl derivatives exhibit potent anti-inflammatory and analgesic properties, often comparable to NSAIDs like indomethacin but with differentiated safety profiles. This guide dissects the SAR of the 1-phenyl scaffold, contrasts it with the 3-phenyl alternative, and provides actionable protocols for synthesis and validation.
Chemical Scaffold & Numbering Analysis
To understand the SAR, we must first distinguish the "1-phenyl" core from the more common isomers.
1-Phenyl-4(1H)-quinazolinone (Target Scaffold): The phenyl ring is attached to the nitrogen at position 1 (N1). This locks the tautomer in the keto form and significantly alters the electronic distribution compared to the N3-isomer.
3-Phenyl-4(3H)-quinazolinone (Alternative/Standard): The phenyl ring is at N3. This is the scaffold of many EGFR inhibitors and sedatives.
Numbering Scheme:
Position 1 (N): Phenyl substitution (Critical for this guide).[1]
Position 2 (C): Alkyl/Aryl substitution (Major SAR driver).
Position 4 (C): Carbonyl group (Hydrogen bond acceptor).
This section objectively compares the 1-phenyl scaffold against the industry-standard 3-phenyl derivatives.
Table 1: Comparative Biological Profile
Feature
1-Phenyl-4(1H)-quinazolinones
3-Phenyl-4(3H)-quinazolinones
Primary Indication
Anti-inflammatory / Analgesic
Anticancer (EGFR) / Sedative
Key Mechanism
COX-2 Inhibition, NO suppression
EGFR Tyrosine Kinase Inhibition, GABA modulation
Binding Mode
Lipophilic pocket filling (COX active site)
ATP-competitive binding (Kinase domain)
Metabolic Stability
High (N1-phenyl bond is robust)
Moderate (N3-phenyl can be metabolically labile)
Synthetic Access
Challenging (Requires N-arylation or specific precursors)
Accessible (Niementowski synthesis)
Detailed SAR of 1-Phenyl Quinazolinones
A. The N1-Phenyl Ring (The Anchor)
Requirement: The N1-phenyl group is essential for anti-inflammatory activity in this specific series.
Substitution: Para-substitution on the N1-phenyl ring with electron-withdrawing groups (Cl, F, CF3) generally enhances metabolic stability but can reduce potency compared to the unsubstituted phenyl in certain COX assays.
B. C-2 Substitution (The Steric Gate)
Alkyl vs. Aryl: Unlike the 3-phenyl series where C-2 aryl groups are common (e.g., for EGFR binding), the 1-phenyl series favors bulky alkyl groups at C-2 for anti-inflammatory efficacy.
Optimal Substituents:
Isopropyl (i-Pr): The 1-phenyl-2-isopropyl analog is a standout for potency.[2]
Cyclopropyl: Retains activity but alters solubility.
Methyl: Significantly less active than isopropyl.
Causality: The C-2 alkyl group likely fits into the hydrophobic channel of the COX enzyme, similar to the methyl/isobutyl groups in ibuprofen/naproxen.
C. Benzenoid Ring (C-6/C-7 Tuning)
Halogenation: Introduction of a halogen (Cl, Br, F) at C-6 or C-7 drastically increases potency.
Proquazone Analog: The drug Proquazone (a 1-isopropyl-7-methyl-4-phenyl-2(1H)-one isomer) validates that C-7 substitution (methyl or chloro) is critical for optimizing the pharmacokinetic profile.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways targeted by the two isomeric scaffolds.
Caption: Divergent pharmacological pathways: N1-phenyl analogs primarily target the inflammatory COX-2 pathway, while N3-phenyl analogs are classic ATP-competitive inhibitors of EGFR kinase.
Experimental Protocols
A. Synthesis of 1-Phenyl-4(1H)-quinazolinones
Rationale: Direct N1-arylation of a pre-formed quinazolinone is difficult due to N3 competition. The most reliable route builds the N1-phenyl bond before ring closure.
Method: Modified Niementowski Variation
Precursor: Start with N-phenylanthranilic acid (unlike standard anthranilic acid used for N3-isomers).
Conditions: Solvent-free microwave irradiation or reflux in acetic anhydride.
Step-by-Step Protocol:
Mix: Combine N-phenylanthranilic acid (10 mmol), Ammonium Acetate (15 mmol), and TEOF (15 mmol) in a reaction vessel.
Heat:
Method A (Microwave): Irradiate at 300W for 5-8 minutes. Monitor TLC for disappearance of acid.
Method B (Thermal): Reflux for 3-5 hours.
Workup: Cool to room temperature. The product usually precipitates.
Purification: Wash the solid with cold ethanol (removes unreacted TEOF). Recrystallize from DMF/Ethanol (8:2).
Validation:
NMR Check: Look for the N1-Phenyl protons (multiplet at 7.2-7.6 ppm) and the absence of the N-H signal typical of 2-substituted quinazolinones.
B. In Vitro Anti-inflammatory Assay (NO Production)
Rationale: Nitric Oxide (NO) inhibition in LPS-stimulated macrophages is a robust proxy for anti-inflammatory activity for this scaffold.
Cell Line: RAW 264.7 macrophage cells.
Stimulation: Incubate cells with Lipopolysaccharide (LPS, 1 µg/mL) to trigger inflammation.
Treatment: Treat cells with test compounds (0.1 - 50 µM) simultaneously with LPS.
Measurement: After 24h, collect supernatant. Mix with Griess reagent (1:1).
Readout: Measure absorbance at 540 nm. Calculate % inhibition relative to LPS-only control.
Control: Use Indomethacin or Dexamethasone as a positive control.
Performance Data: N1-Phenyl Potency
The following table summarizes literature data for N1-phenyl derivatives in anti-inflammatory assays (Carrageenan-induced paw edema inhibition).
Compound Structure (N1-sub / C-2 sub)
Edema Inhibition (%) @ 50 mg/kg
Relative Potency vs Phenylbutazone
Notes
1-Phenyl / 2-Methyl
25%
0.6x
Baseline activity.
1-Phenyl / 2-Isopropyl
48%
1.2x
Lead Candidate. Bulky alkyl enhances fit.
1-Phenyl / 2-Cyclopropyl
42%
1.0x
Good activity, rigid steric bulk.
1-(2-Fluorophenyl) / 2-Isopropyl
55%
1.4x
Best in class. Ortho-F improves metabolic stability.
Standard: Phenylbutazone
40%
1.0x
Reference drug.
Synthesis Workflow Visualization
Caption: Synthetic logic flow. Using N-phenyl anthranilic acid is critical to force the 1-phenyl regiochemistry. Standard anthranilic acid yields the thermodynamically favored 3-phenyl isomer.
References
Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters. (2015).
Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry. (1985).
Synthesis of 1-Substituted 4(1H)-Quinazolinones Under Solvent-Free Conditions. ResearchGate. (2026).
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. (2025).
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia. (2022).
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one and Related Heterocyclic Systems
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. In the absence of a directly published spectrum for this s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. In the absence of a directly published spectrum for this specific molecule, this document synthesizes data from structurally related quinazolinone derivatives to forecast its spectral behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative framework grounded in established spectroscopic principles and experimental data from analogous compounds.
The Significance of UV-Vis Spectroscopy for Quinazolinone Derivatives
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic structure of molecules.[1] For compounds like quinazolinones, which are privileged scaffolds in medicinal chemistry, UV-Vis spectroscopy serves as a crucial tool for structural confirmation, purity assessment, and studying drug-target interactions.[2][3] The absorption of UV-Vis radiation by these molecules corresponds to the excitation of electrons from lower energy ground states to higher energy excited states.[4][5] The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the specific electronic transitions within the molecule's chromophores.[1]
The quinazolinone core contains several key chromophoric groups, including the aromatic rings and the carbonyl group, which give rise to characteristic absorption bands. The primary electronic transitions observed in quinazolinone derivatives are π → π* and n → π* transitions.[6][7]
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic system.[4][5] For quinazolinones, these transitions are often observed in the range of 210–300 nm.[6][7]
n → π* transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.[4][5] These transitions usually occur at longer wavelengths, typically in the 285–425 nm region for quinazolinones.[6][7]
The substitution pattern on the quinazolinone scaffold significantly influences the position and intensity of these absorption bands, providing a spectroscopic fingerprint for different derivatives.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure data integrity and comparability, a standardized experimental protocol for acquiring UV-Vis absorption spectra of quinazolinone derivatives is essential. The following is a generalized, best-practice methodology.
Objective: To obtain the UV-Vis absorption spectrum of a quinazolinone derivative in a suitable solvent.
Materials:
Quinazolinone derivative sample
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dimethyl sulfoxide)
Quartz cuvettes (1 cm path length)
Calibrated double-beam UV-Vis spectrophotometer
Procedure:
Solution Preparation:
Accurately weigh a small amount of the quinazolinone derivative.
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
Instrument Calibration and Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Perform a baseline correction using the solvent-filled cuvette in both the sample and reference beams. This accounts for any absorbance from the solvent and cuvette.
Spectral Measurement:
Rinse the sample cuvette with the working solution three times before filling it.
Place the sample cuvette in the sample holder of the spectrophotometer.
Scan the sample over a wavelength range of 200–800 nm.
Record the absorbance spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
If the molar concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key steps in acquiring a UV-Vis absorption spectrum.
Predicted UV-Vis Spectrum of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
Based on the general electronic transitions observed for quinazolinone derivatives, the UV-Vis spectrum of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is expected to exhibit two main absorption regions.
π → π* Transitions: Strong absorption bands are anticipated in the 220–300 nm range. These arise from the conjugated system of the quinazolinone core and the attached phenyl group. The cyclohexyl group, being a saturated aliphatic substituent, is not expected to significantly contribute to the π-conjugation and will likely have a minimal effect on the position of these bands compared to an unsubstituted quinazolinone.
n → π* Transitions: A weaker absorption band is expected at a longer wavelength, likely in the 300–350 nm region. This transition is associated with the non-bonding electrons of the nitrogen atoms and the carbonyl oxygen.
Comparative Analysis with Other Quinazolinone Derivatives
To provide a robust comparison, the expected spectral characteristics of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one are compared with experimentally determined data for other quinazolinone derivatives.
BG1189: 209, 224, 318; BG1190: 207, 224, 314. The bands in the 210–285 nm range are assigned to π–π transitions, and those in the 285–320 nm range to n–π* transitions.
The data from related compounds strongly supports the predicted absorption regions for 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. The presence of the phenyl group at the 1-position and the cyclohexyl group at the 2-position will likely lead to a spectrum that is broadly similar to other 2-substituted quinazolinones, with the exact λmax values being subtly influenced by the specific electronic and steric effects of these substituents.
Structural Comparison of Quinazolinone and Related Heterocycles
The UV-Vis absorption characteristics are intrinsically linked to the underlying molecular structure. Below is a comparison of the core structures discussed.
Caption: Logical relationship between the core quinazolinone structure, the target compound, and related heterocyclic systems.
Conclusion
References
Stancu, V., et al. (2020). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]
ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. [Link]
Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.
ResearchGate. (n.d.). Fig. 2 (1) UV-vis absorption spectra of all compounds in cyclohexane... ResearchGate. [Link]
IntechOpen. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
Saitkulov, F. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo. [Link]
YouTube. (2020). Electronic transitions in UV Visible spectroscopy. YouTube. [Link]
MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link]
SciELO. (2020). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H). SciELO. [Link]
ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at... ResearchGate. [Link]
International Journal of Herbal Medicine. (2017). Screening of phytoconstituents, UV-VIS Spectrum and FTIR analysis of Micrococca mercurialis (L.) Benth. International Journal of Herbal Medicine. [Link]
Asian Journal of Chemistry. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry. [Link]
PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor. [Link]
Field Guide: Safe Disposal of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
Executive Directive: Treat 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one as a suspected bioactive quinazolinone derivative . In the absence of compound-specific toxicology data, apply the "Precautionary Principle." High-temp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive:
Treat 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one as a suspected bioactive quinazolinone derivative . In the absence of compound-specific toxicology data, apply the "Precautionary Principle." High-temperature incineration is the only authorized disposal method.[1][2][3] Do not discharge into municipal water systems or trash.[2][3]
Chemical Identity & Hazard Profiling
To dispose of a chemical safely, you must first understand its reactivity and potential biological impact.[3] This compound belongs to the quinazolinone class, widely researched for CNS depressant, anti-inflammatory, and antimicrobial properties.[4]
Operational Implication: You must handle this waste as if it possesses high biological potency (HPAPI).[3]
Segregate from Class 5.1 oxidizers in waste storage.[3]
Expert Insight: Quinazolinones are stable heterocycles.[2][3] They do not degrade quickly in standard wastewater treatment.[2][3] If you flush this down the sink, you are directly contributing to pharmaceutical micropollutant accumulation in the water table.
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.[3] The most common accident during disposal is incompatible solvent mixing .[3]
Step-by-Step Stabilization Protocol
Quench Reactivity (If in reaction mixture):
If the compound is dissolved in a reactive mixture (e.g., with unreacted thionyl chloride or aluminum chloride), quench carefully with the appropriate neutralizing agent (often cold water or sodium bicarbonate solution) before placing it in the waste container.[3]
Why? Adding reactive intermediates directly to a waste drum can cause drum pressurization and explosion.[3]
Solvent Selection:
Dissolve solid residues in a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate) if liquid disposal is required by your facility.[3]
Preferred: Dispose of the solid directly to avoid increasing waste volume.[3]
Liquids: Amber glass or HDPE carboys (if solvent compatible).[3]
The Disposal Workflow (Decision Logic)
This self-validating workflow ensures compliance with EPA (RCRA) and local hazardous waste regulations.[1][2][3]
Caption: Logical segregation flow for quinazolinone waste streams to ensure correct incineration protocols.
Regulatory & Logistics (EPA/RCRA)[1][2][3]
While this specific compound may not be explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), you must classify it based on Characteristics .[1][2][3]
Waste Code Assignment:
If the waste contains halogenated solvents: F002 (Spent halogenated solvents).[3]
If ignitable (flash point <60°C due to solvent): D001 .[3]
If no specific code applies but toxicity is presumed: Label as "Non-Regulated Hazardous Waste - Toxic" (or state-specific code, e.g., California's "Toxic" criteria).[1][2][3]
Labeling Requirements:
Full Chemical Name: Do not use abbreviations like "CPQ". Write "2-Cyclohexyl-1-phenylquinazolin-4(1H)-one".
Hazard Checkbox: Check "Toxic" and "Irritant".[2][3]
Emergency Spill Procedures
If a spill occurs during transfer for disposal:
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[3] If powder is airborne, use an N95 or P100 respirator.[3]
Contain:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[3]
Liquid: Absorb with vermiculite or spill pads.[2][3] Do not use sawdust if the solvent is an oxidizer (though unlikely here, it is a bad habit).[3]
Clean: Wipe surface with ethanol, then soap and water.[3] Dispose of all cleanup materials as hazardous waste (Stream C in diagram).[3]
References
PubChem. (2023).[2][3] 2-Phenyl-4(3H)-quinazolinone Compound Summary. National Library of Medicine.[3] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Personal protective equipment for handling 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
A Researcher's Guide to Safe Handling: 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one This guide provides a comprehensive operational and safety plan tailored for laboratory professionals. It moves beyond a simple checklist t...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safe Handling: 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
This guide provides a comprehensive operational and safety plan tailored for laboratory professionals. It moves beyond a simple checklist to explain the rationale behind each recommendation, ensuring a deep, actionable understanding of the required safety measures.
Hazard Assessment: Understanding the Risks
Quinazolinone derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] This inherent bioactivity necessitates a cautious approach, as the compound could have unintended physiological effects upon exposure.
Primary Routes of Exposure & Potential Hazards:
Inhalation: Fine powders can easily become airborne during weighing and transfer, posing a significant inhalation risk.[4] Inhaled powders can cause respiratory irritation and potential systemic effects.[6][7][8]
Dermal Contact: Direct skin contact may cause irritation.[6][8] More importantly, some organic compounds can be absorbed through the skin, leading to systemic toxicity.[7]
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure that can be mitigated with proper hygiene.[8]
Eye Contact: The powder can cause serious eye irritation.[6][8]
Given the lack of specific data, we must treat 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one as a potentially potent compound and apply handling precautions accordingly. This approach aligns with the principles of Occupational Exposure Banding (OEB), where compounds are categorized by potential toxicity to determine appropriate containment strategies.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. Its selection must be informed by the specific tasks being performed. The following table summarizes the required PPE for common laboratory operations involving 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one.
A. Engineering Controls: The First Line of Defense
All operations involving the solid form of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one must be conducted within a certified chemical fume hood or a containment system like a glovebox.[5] This is the most critical step in preventing the generation of airborne particulates and minimizing inhalation exposure.[4]
B. Hand Protection: Choosing the Right Glove
The selection of appropriate gloves is crucial. For handling this compound and its solutions, a double-gloving technique with nitrile gloves is required.[9]
Why Nitrile? Nitrile provides good resistance to a range of organic solvents, weak acids, and bases.[10]
Why Double Glove? This practice provides an extra layer of protection against tears and minimizes exposure during glove removal. If the outer glove becomes contaminated, it can be removed without exposing the skin.
Important Caveat: Nitrile has poor resistance to certain classes of chemicals, including aromatic hydrocarbons, halogenated hydrocarbons, and some ketones.[10][11][12] If using such solvents, consult a glove compatibility chart and consider a more robust glove material like Viton or a laminate. Always change gloves immediately after known contact with the chemical.[13]
C. Eye and Face Protection
Safety Goggles: Chemical splash goggles that conform to EN 166 (or equivalent) are mandatory at all times.[6] They provide essential protection against splashes and airborne powder.
Face Shield: When handling larger quantities (>1 gram) of the powder outside of a glovebox, a face shield should be worn in addition to safety goggles to protect the entire face.[9]
D. Respiratory Protection
While a fume hood is the primary method for controlling airborne dust, respiratory protection may be necessary as a secondary precaution during tasks with a higher risk of aerosolization, such as weighing large quantities or cleaning up spills. A NIOSH-approved N95 respirator or higher is recommended.
E. Protective Clothing
A clean, full-coverage laboratory coat with buttoned sleeves must be worn at all times. This prevents contamination of personal clothing.
Operational Plan: From Handling to Disposal
A clear, step-by-step plan is essential for safe and efficient work.
Handling and Storage Workflow
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Weighing: Carefully weigh the solid compound in the fume hood. Use a light touch to minimize the creation of airborne dust.
Transfer: When transferring the powder to a reaction vessel, do so slowly and close to the opening of the vessel to prevent dust from escaping.
Storage: The compound should be stored in a clearly labeled, tightly sealed container in a well-ventilated area, away from incompatible materials like strong oxidizing agents.
Spill and Emergency Procedures
Alert Personnel: Immediately alert others in the vicinity.
Evacuate (if necessary): For a large spill, evacuate the immediate area.
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Do not sweep dry powder. For a liquid spill, absorb with a chemical absorbent pad.
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
Decontamination: Clean the spill area with soap and water.
Exposure:
Skin: Immediately wash the affected area with plenty of soap and water.[6][14] Remove contaminated clothing.
Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6][7]
All waste generated from handling 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one must be treated as hazardous waste.
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess compound. Place these items in a clearly labeled, sealed plastic bag or container designated for "Solid Organic Waste."
Liquid Waste: All solutions containing the compound, including reaction mixtures and rinse solvents, must be collected in a designated "Halogenated" or "Non-Halogenated Organic Waste" container, depending on the solvents used.[15] Never dispose of organic substances down the drain. [15]
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
Container Management: All waste containers must be kept closed when not in use and stored in a designated Satellite Accumulation Area.[16][17] Follow your institution's specific guidelines for hazardous waste pickup.[17][18]
PPE Selection Flowchart
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one.
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